molecular formula C17H14N4O4S B2483439 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034587-24-9

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No. B2483439
CAS RN: 2034587-24-9
M. Wt: 370.38
InChI Key: GCYPTVZVMQOLQD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s an amine-reactive ester and has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins .


Synthesis Analysis

The synthesis of this compound involves the aza-Michael reaction of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide with secondary amines . This results in new types of 3-R2-dialkylamino-substituted succinimides .


Molecular Structure Analysis

The structure of this compound has been confirmed by mass spectrometry and IR and 1H NMR spectroscopy .


Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 170–172 °C, and IR (KBr) 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR (300 MHz, DMSO-d6) δ ppm: 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2, disappeared on D2O exchange), 5.80 (s, 2H, pyrrole-C3 and C4–H), 7.33 (d, J = 8.5 Hz, 2H, bridging phenyl-C3 and C5–H), 7.94 (d, J = 8.5 Hz, 2H, bridging phenyl-C2 and C6–H), 10.00 (s, 1H, NH, disappeared on D2O exchange) .

Scientific Research Applications

Future Directions

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7-11,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYPTVZVMQOLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

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